molecular formula C17H12FN5OS B10966695 3-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one

3-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10966695
M. Wt: 353.4 g/mol
InChI Key: VTUOOKRQPTWVJR-UHFFFAOYSA-N
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Description

3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, a triazole ring, and a fluorobenzyl group, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The triazole ring is introduced via a click reaction, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The triazole ring and quinazolinone core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, a triazole ring, and a fluorobenzyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .

Properties

Molecular Formula

C17H12FN5OS

Molecular Weight

353.4 g/mol

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C17H12FN5OS/c18-12-7-5-11(6-8-12)9-22-10-19-16(21-22)23-15(24)13-3-1-2-4-14(13)20-17(23)25/h1-8,10H,9H2,(H,20,25)

InChI Key

VTUOOKRQPTWVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NN(C=N3)CC4=CC=C(C=C4)F

Origin of Product

United States

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